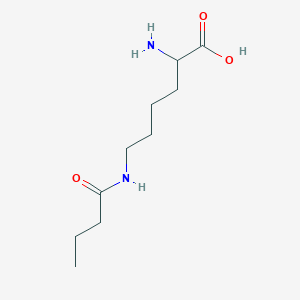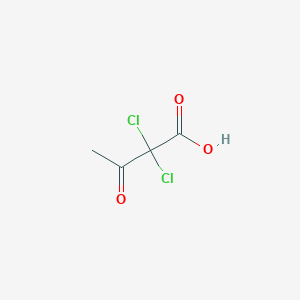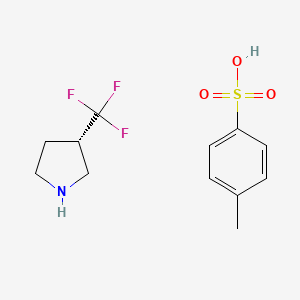![molecular formula C31H33NO7 B12515421 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid](/img/structure/B12515421.png)
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid is a complex organic compound that features a piperidine ring substituted with a benzhydryloxy group and a benzodioxolyl ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Introduction of the Benzhydryloxy Group: This step involves the reaction of the piperidine derivative with benzhydrol in the presence of a strong acid catalyst.
Attachment of the Benzodioxolyl Ethyl Group: The final step involves the alkylation of the piperidine derivative with a benzodioxolyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The benzhydryloxy group can be oxidized to form a ketone.
Reduction: The piperidine ring can be reduced to form a piperidine derivative with different substituents.
Substitution: The benzodioxolyl ethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a reduced piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-benzhydryloxy-2-(1,3-benzodioxol-5-yl)ethylamine
- 3-benzhydryloxy-1-(1,3-benzodioxol-5-yl)piperidine
- 2-benzhydryloxy-1-(1,3-benzodioxol-5-yl)ethylpiperidine
Uniqueness
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzhydryloxy group and a benzodioxolyl ethyl group on a piperidine ring makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C31H33NO7 |
|---|---|
Peso molecular |
531.6 g/mol |
Nombre IUPAC |
3-benzhydryloxy-1-[2-(1,3-benzodioxol-5-yl)ethyl]piperidine;but-2-enedioic acid |
InChI |
InChI=1S/C27H29NO3.C4H4O4/c1-3-8-22(9-4-1)27(23-10-5-2-6-11-23)31-24-12-7-16-28(19-24)17-15-21-13-14-25-26(18-21)30-20-29-25;5-3(6)1-2-4(7)8/h1-6,8-11,13-14,18,24,27H,7,12,15-17,19-20H2;1-2H,(H,5,6)(H,7,8) |
Clave InChI |
PMHKTAIGYOVZEZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCC2=CC3=C(C=C2)OCO3)OC(C4=CC=CC=C4)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(But-3-en-1-yl)-2-{[4-(difluoromethyl)phenyl]ethynyl}-1,3-difluorobenzene](/img/structure/B12515338.png)
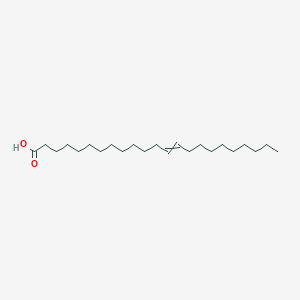
![2-Propanol, 1-[[2,3-bis(tetradecyloxy)propyl]amino]-3-(dimethylamino)-](/img/structure/B12515351.png)
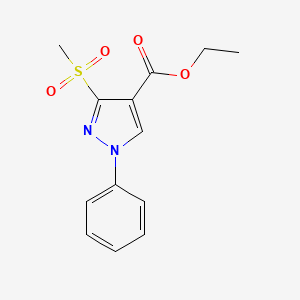
![8-chloro-N-(3-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12515360.png)
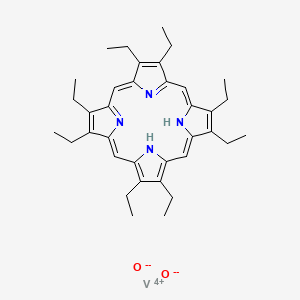
![4-[(2,4-Difluorophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12515371.png)
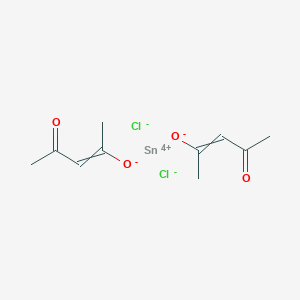
![2-Propanone, 1-[2-[(S)-(4-methylphenyl)sulfinyl]phenyl]-](/img/structure/B12515397.png)
![Propyl 4'-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12515403.png)
![4-{[2-(4-Cyano-3-phenyl-1,2-oxazol-5-yl)ethenyl]amino}benzoic acid](/img/structure/B12515408.png)
